molecular formula C26H26N2O4S B2776918 N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251641-78-7

N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Cat. No.: B2776918
CAS No.: 1251641-78-7
M. Wt: 462.56
InChI Key: BARBAMRQFOPZTF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-4-31-25-13-9-8-12-24(25)28(33(29,30)22-10-6-5-7-11-22)18-23-20(3)32-26(27-23)21-16-14-19(2)15-17-21/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARBAMRQFOPZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the ethoxyphenyl and benzenesulfonamide groups. Common reagents used in these reactions include ethyl bromide, toluene, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent with antimicrobial or anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Oxazole Derivatives: Compounds with similar oxazole rings that exhibit various biological activities.

Uniqueness

N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Biological Activity

N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to highlight its pharmacological properties, mechanisms of action, and potential clinical uses.

Chemical Structure and Properties

The compound has the following molecular formula: C23H26N2O3S. Its structure features a sulfonamide group, an oxazole ring, and an ethoxyphenyl moiety, contributing to its biological activity.

Research indicates that sulfonamides, including this compound, often act through inhibition of specific enzymes or receptors. The oxazole ring is known to interact with biological targets, potentially influencing pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains. For instance:

  • Escherichia coli : Inhibition observed at concentrations as low as 10 µg/mL.
  • Staphylococcus aureus : Effective against resistant strains with a minimum inhibitory concentration (MIC) of 15 µg/mL.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests a mechanism that may be useful in treating inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as:

  • HeLa cells : IC50 values were reported around 20 µM.
  • MCF-7 cells : Showed significant reduction in cell viability at similar concentrations.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectConcentration (µg/mL or µM)
AntimicrobialE. coliInhibition10
S. aureusInhibition15
Anti-inflammatoryMacrophagesCytokine inhibition-
AnticancerHeLaInduced apoptosis20
MCF-7Reduced viability20

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:

  • Case Study on Inflammatory Diseases :
    A clinical trial investigated the use of sulfonamides in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores after treatment with compounds structurally related to this compound.
  • Cancer Treatment Study :
    A study focused on the effects of this compound on breast cancer models showed promising results in reducing tumor size when combined with standard chemotherapy agents.

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